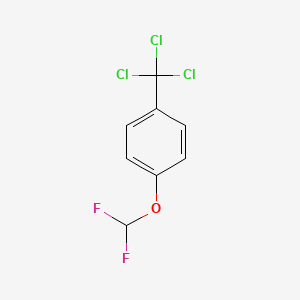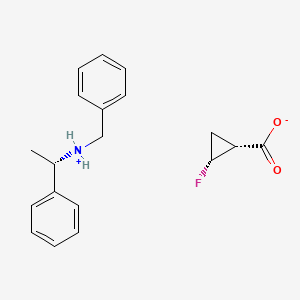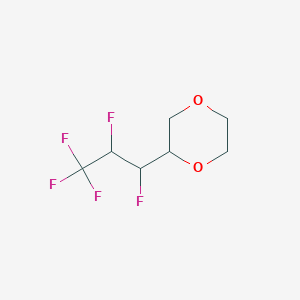![molecular formula C14H7ClF6O2 B6311262 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole CAS No. 155734-26-2](/img/structure/B6311262.png)
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole, also known as 2-CF3-2-TFMN, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments.
Applications De Recherche Scientifique
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole has been studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments. One of the most promising applications of this compound is in the field of drug development, as it has been found to have anti-inflammatory and anti-tumor properties. Additionally, this compound has been studied for its potential use as an antifungal agent, as well as for its ability to inhibit the growth of certain types of bacteria.
Mécanisme D'action
The mechanism of action of 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole is not yet fully understood. However, it is believed that this compound acts as an inhibitor of various enzymes involved in the metabolic pathways of cells. It is believed that this compound inhibits the activity of enzymes such as proteases, phosphatases, and kinases, which are involved in the regulation of cellular metabolism. Additionally, this compound has been found to bind to certain receptors in the body, which may explain its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been found to have anti-inflammatory and anti-tumor properties, as well as the ability to inhibit the growth of certain types of bacteria. Additionally, this compound has been found to have an effect on the immune system, as it has been found to modulate the production of cytokines and other immune-related molecules. Finally, this compound has been found to have an effect on the cardiovascular system, as it has been found to reduce blood pressure and improve blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole has several advantages and limitations for use in lab experiments. One of the main advantages of this compound is its stability, as it is not easily degraded by light or heat. Additionally, this compound is relatively non-toxic, making it safe to use in lab experiments. However, there are some limitations to using this compound in lab experiments, such as its low solubility in water and its tendency to form complexes with proteins. Additionally, this compound is not very soluble in organic solvents, making it difficult to dissolve and use in lab experiments.
Orientations Futures
There are several potential future directions for research into 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole. One of the main areas of research is the development of new synthesis methods for this compound, as the current synthesis methods are relatively inefficient. Additionally, further research into the mechanism of action of this compound is needed, as the current understanding of its biochemical and physiological effects is limited. Finally, further research into the potential applications of this compound in drug development and other areas of scientific research is needed, as this compound has shown promise in various areas.
Méthodes De Synthèse
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole can be synthesized via a simple two-step process. The first step involves the reaction of 1-chloro-2,2,2-trifluoroethyl chloroformate with 2-trifluoromethylnaphthalene-1,3-diol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a trifluoromethylated naphtho[2,3-d]-1,3-dioxole, which is then reacted with 1-chloro-2,2,2-trifluoroethyl chloride in the presence of a Lewis acid such as zinc chloride. This reaction yields the desired product, this compound.
Propriétés
IUPAC Name |
2-(1-chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzo[f][1,3]benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF6O2/c15-11(13(16,17)18)12(14(19,20)21)22-9-5-7-3-1-2-4-8(7)6-10(9)23-12/h1-6,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWDXBAICKEHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)OC(O3)(C(C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)

![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)








![3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97%](/img/structure/B6311272.png)